Bis(2-methyl-3-furyl)disulfide is a volatile sulfur compound (VSC) frequently identified in cooked meat products like ham [, , ] and dry-fermented sausages []. It contributes significantly to the characteristic meaty, roasted, and savory aroma of these foods [, , , , , ]. This compound is often generated during thermal processing through the Maillard reaction [, , , ], specifically from the degradation of thiamine (Vitamin B1) [, , ] or reactions involving cysteine and ribose [].
Bis(2-methyl-3-furyl)disulfide is a volatile compound [, ] with a low odor threshold, meaning it can be detected at very low concentrations [, ]. Its aroma is described as meaty, roasted, and savory [, , , , , , ]. It can be hydrolyzed to form 2-methyl-3-furanthiol in specific conditions []. Further details on its physical and chemical properties are limited within the analyzed research.
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